1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride
Overview
Description
1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride is a chemical compound that features a piperidine ring substituted with a benzyl group containing a tert-butyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium iodide in acetone or ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted piperidines.
Oxidation: Oxidized benzyl derivatives.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with biological macromolecules, potentially modulating their activity. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
1-Benzyl-4-tert-butylbenzene: Shares the benzyl and tert-butyl groups but lacks the piperidine ring.
4-tert-Butylbenzyl chloride: A precursor in the synthesis of the target compound.
1-Bromo-4-tert-butylbenzene: Another related compound used in similar synthetic applications.
Uniqueness: 1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride is unique due to the presence of both the piperidine ring and the tert-butylbenzyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.2ClH/c1-16(2,3)14-6-4-13(5-7-14)12-18-10-8-15(17)9-11-18;;/h4-7,15H,8-12,17H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQHMIDBKMCAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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